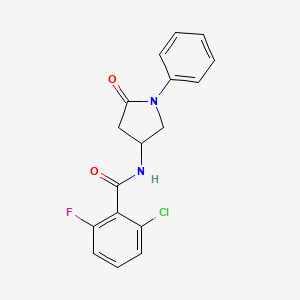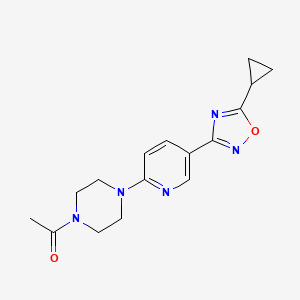
4-Ethynyl-1-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which includes 4-Ethynyl-1-methylpyrazole-3-carboxamide, involves the rational design and characterization of their structures by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds is significant in the development of fungicides .Molecular Structure Analysis
The molecular structure of this compound consists of an ethynyl group (C2H) attached to the 4th position of a pyrazole ring, a methyl group (CH3) attached to the 1st position, and a carboxamide group (CONH2) attached to the 3rd position .It has a molecular weight of 149.15 . The InChI code for this compound is 1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) .
Applications De Recherche Scientifique
Anticancer and Anti-Inflammatory Applications
- Novel pyrazolopyrimidines derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
Soil Nitrification Inhibition
- Studies evaluating 3-methylpyrazole-1-carboxamide (MPC) as a soil nitrification inhibitor demonstrated its efficacy, comparable to other known inhibitors. This suggests potential agricultural applications in managing soil nitrogen levels and enhancing fertilizer efficiency (McCarty & Bremner, 1990).
Inhibition of Parasitic Enzymes
- Research on 5-aminopyrazole-4-carboxamide derivatives as selective inhibitors of calcium-dependent protein kinase-1 in parasites such as Toxoplasma gondii and Cryptosporidium parvum highlights the compound's potential in developing treatments against parasitic infections. These inhibitors have shown low nanomolar potencies and selective inhibition, indicating their promise for therapeutic use (Zhang et al., 2014).
Synthesis and Stability Studies
- The synthesis and study of 3-(substituted-triazeno)pyrazole-4-carboxylic acid esters and carboxamides highlight the compound's stability and antileukemic activity, further emphasizing the diverse biological activities and chemical properties of pyrazole derivatives (Shealy & O'dell, 1971).
Mécanisme D'action
The mechanism of action of pyrazoles generally involves interaction with various enzymes and receptors in the body. For example, some pyrazoles act as inhibitors of cyclooxygenase, an enzyme involved in the inflammatory response . Others may interact with GABA receptors in the nervous system .
The pharmacokinetics of pyrazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action of pyrazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature, light, and the presence of other substances can also affect the stability and efficacy of the compound .
Analyse Biochimique
Biochemical Properties
4-Ethynyl-1-methylpyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes. Additionally, this compound can modulate enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding to the active site .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, can lead to gradual degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating enzyme activity and altering the flow of metabolic intermediates. The interactions between this compound and metabolic enzymes are critical for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-ethynyl-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUGKSPJYQSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2567262.png)
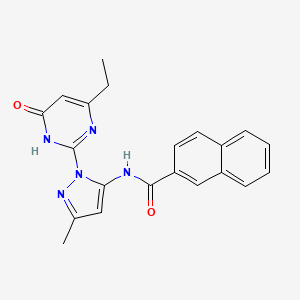
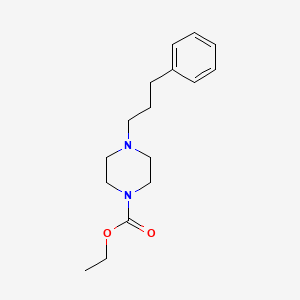
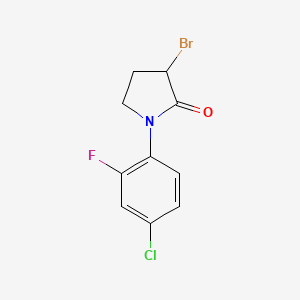
![N-(3,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567267.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2567276.png)
